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molecular formula C10H8ClF3O3 B8565111 Benzoic acid, 3-chloro-4-(2,2,2-trifluoro-1-methylethoxy)-

Benzoic acid, 3-chloro-4-(2,2,2-trifluoro-1-methylethoxy)-

Cat. No. B8565111
M. Wt: 268.61 g/mol
InChI Key: VVCZZVDDNDBGAV-UHFFFAOYSA-N
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Patent
US07951825B2

Procedure details

To a solution of 3-chloro-4-(2,2,2-trifluoro-1-methylethoxy)benzonitrile (430 mg) in IPA (3 ml) was added a 5M aqueous NaOH solution (1.37 ml), followed by stirring at 80° C. for 24 hours, and a 5M aqueous NaOH solution (1.37 ml) was further added thereto, followed by stirring at 95° C. for 24 hours. The reaction solution was concentrated until the amount was reduced to a half. To the residue was added 12M HCl, and the resulting precipitate was collected by filtration, and then dried to obtain 3-chloro-4-(2,2,2-trifluoro-1-methylethoxy)benzoic acid as a yellow solid.
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
1.37 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
1.37 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH:11]([CH3:16])[C:12]([F:15])([F:14])[F:13])[C:5]#N.[OH-:17].[Na+].CC([OH:22])C>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH:11]([CH3:16])[C:12]([F:15])([F:14])[F:13])[C:5]([OH:22])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
ClC=1C=C(C#N)C=CC1OC(C(F)(F)F)C
Name
Quantity
1.37 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
CC(C)O
Step Two
Name
Quantity
1.37 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring at 80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at 95° C. for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated until the amount
ADDITION
Type
ADDITION
Details
To the residue was added 12M HCl
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1OC(C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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